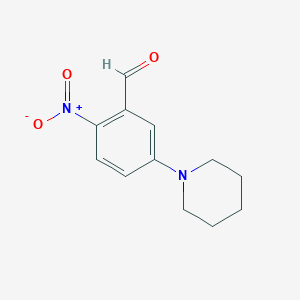
Anticancer agent 73
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Anticancer agent 73 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research and development laboratories that produce this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Antikrebsmittel 73 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.
Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel 73 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und RNA-bindenden Proteinen zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation der Expression von miRNAs und seinen Einfluss auf zelluläre Prozesse.
Medizin: Als potenzielles Therapeutikum zur Behandlung von Hepatozellularkarzinom und anderen Krebsarten untersucht.
Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der pharmazeutischen Forschung eingesetzt
Wirkmechanismus
Antikrebsmittel 73 übt seine Wirkung aus, indem es das TAR RNA-bindende Protein 2 (TRBP) angreift und seine Wechselwirkung mit Dicer stört. Diese Störung führt zur Neuausrichtung des Expressionsprofils von onkogenischen oder tumorsuppressiven miRNAs und hemmt so die Proliferation und Metastasierung von Hepatozellularkarzinomzellen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Modulation der miRNA-Biogenese und die Regulation der Genexpression .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and RNA-binding proteins.
Biology: Investigated for its role in modulating the expression of miRNAs and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Anticancer agent 73 exerts its effects by targeting the TAR RNA-binding protein 2 (TRBP) and disrupting its interaction with Dicer. This disruption leads to the rebalancing of the expression profile of oncogenic or tumor-suppressive miRNAs, thereby inhibiting the proliferation and metastasis of hepatocellular carcinoma cells. The molecular targets and pathways involved include the modulation of miRNA biogenesis and the regulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Verbindung 73: Bekannt für ihre selektive Zielrichtung auf TRBP und ihre starke Antikrebsaktivität.
Pyrimidinderivate: Diese Verbindungen zeigen ebenfalls Antikrebsaktivität, indem sie verschiedene biologische Signalwege angreifen.
Piperazinheterocyclen: Diese Verbindungen sind bekannt für ihre breite Palette an biologischen Aktivitäten, einschließlich Antikrebs-Eigenschaften.
Einzigartigkeit: : Antikrebsmittel 73 ist einzigartig in seiner spezifischen Zielrichtung auf die TRBP-Dicer-Wechselwirkung, die einen neuartigen Wirkmechanismus im Vergleich zu anderen Antikrebsmitteln darstellt. Diese Spezifität ermöglicht die selektive Hemmung der Proliferation und Metastasierung von Hepatozellularkarzinomzellen und macht sie zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikrebstherapeutikum .
Eigenschaften
Molekularformel |
C14H15NO4 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
DAFRLXQGMZPMLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-[4-(4-aminophenyl)piperazin-1-yl]propanoate](/img/structure/B8720690.png)
![2-[4-(2-Bromoethoxy)naphthalen-1-yl]-1-benzofuran-3-carboxylic acid](/img/structure/B8720697.png)
![8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8720707.png)





